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Compound of Interest

Compound Name: FLS-359

Cat. No.: B15585466

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of
FLS-359, an allosteric inhibitor of sirtuin 2 (SIRT2) deacetylase activity, which has
demonstrated broad-spectrum antiviral activity. The protocols detailed below are based on
published in vivo studies and are intended to guide researchers in designing and executing

similar experiments.

Summary of Preclinical Data

FLS-359 has been evaluated in preclinical mouse models to determine its pharmacokinetic
profile and in vivo efficacy against human cytomegalovirus (HCMV). The compound is orally
bioavailable and well-tolerated at effective doses.

Pharmacokinetic Profile

A single oral dose of FLS-359 in BALB/c mice demonstrated good exposure and a half-life

suitable for twice-daily dosing.

Table 1: Pharmacokinetic Parameters of FLS-359 in Female BALB/c Mice
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Parameter Value Units

Dose 50 mg/kg (p.o.)
Cmax 89 UM

Half-life (t%2) ~6 hours

AUC 713 pMeh/mL

Data from a single 50 mg/kg

oral (p.o.) dose.[1]

In Vivo Efficacy and Tolerability

FLS-359 has shown significant antiviral activity in two different humanized mouse models of

HCMYV infection. Notably, no adverse clinical signs or weight loss were observed in mice

treated with FLS-359 at a dose of 50 mg/kg administered orally twice daily for 14 days,

indicating good tolerability.[1][2]

Table 2: Summary of In Vivo Efficacy Studies of FLS-359 against HCMV

FLS-359 Comparator .
. . . Duration of
Animal Model Dosing Dosing Outcome
. . Treatment
Regimen Regimen
Valganciclovir Significantly
Gelfoam/Human 50 mg/kg, p.o., )
] ] (50 mg/kg, p.o., 11 days reduced virus
Fibroblast Model b.i.d. ) )
daily) production.[1][2]
Significantly
Humanized ) ) reduced the
50 mg/kg, p.o., Ganciclovir (100 )
Lung-Only ) ) ) 17 days production of
b.i.d. mg/kg, i.p., daily) ) ]
Mouse Model infectious HCMV

progeny.[1][2]

Mechanism of Action: SIRT2 Inhibition
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FLS-359 functions as an allosteric inhibitor of SIRT2, a NAD+-dependent deacetylase.[3][4] By
binding to SIRT2, FLS-359 selectively inhibits its deacetylase activity.[1][2] This inhibition leads
to a variety of downstream effects that contribute to its antiviral activity. The proposed anti-
HCMV mechanism is multifactorial and may involve the hyperacetylation of a-tubulin, which
can disrupt the microtubule network critical for the formation of the viral assembly
compartment.[1][2] Additionally, SIRTZ2 inhibition has been linked to the activation of p53,
degradation of c-Myc, and blockage of the PI3K/Akt pathway, all of which could potentially
hinder the production of infectious viral particles.[1][2]
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Caption: FLS-359 allosterically inhibits SIRTZ2, leading to antiviral effects.
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Experimental Protocols

The following are detailed protocols for the in vivo administration and efficacy assessment of
FLS-359 based on published studies.

Pharmacokinetic Study Protocol

e Animal Model: Female BALB/c mice.

e Housing: Standard laboratory conditions with ad libitum access to food and water.

e Drug Preparation: Prepare FLS-359 formulation for oral administration.

e Administration: Administer a single 50 mg/kg dose of FLS-359 via oral gavage (p.o.).
o Sample Collection: Collect blood samples at various time points post-administration.

e Analysis: Process blood samples to plasma and analyze FLS-359 concentrations using a
validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters
such as Cmax, t¥2, and AUC.

In Vivo Efficacy Study: Gelfoam/Human Fibroblast Model
Protocol

This model assesses antiviral efficacy in a localized subcutaneous infection.
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'

5. Continue daily treatment
for 11 days

6. Recover implants on Day 11

7. Quantify viral load
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8. Analyze and compare
virus reduction
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Caption: Workflow for the Gelfoam/Human Fibroblast in vivo efficacy model.

e Cell Culture and Infection:
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o Culture human MRC-5 fibroblasts.

o Infect the cells with HCMV (e.g., TB40/E strain) at a multiplicity of infection (MOI) of 0.05
IU/cell.[1][2]

e Implant Preparation:
o Twenty-four hours post-infection, harvest the infected MRC-5 cells.
o Seed 1 x 10”6 infected cells into a collagen matrix (gelfoam).[1]
e Animal Model:
o Use immunodeficient mice (e.g., NOD/Shi-scid/IL-2Rynull - NOG mice).[1]
o Subcutaneously implant the gelfoam plugs containing the infected cells.[1]
e Drug Administration:
o Begin drug administration immediately after implantation.[1]
o Administer FLS-359 at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

o Administer the comparator drug (e.g., valganciclovir at 50 mg/kg, orally, daily) or a vehicle
control.[1]

e Endpoint Analysis:
o On day 11 post-infection, recover the implants.[1][2]

o Homogenize the implant tissue and quantify the amount of infectious virus using a Tissue
Culture Infectious Dose 50 (TCID50) assay.[1]

In Vivo Efficacy Study: Humanized Lung-Only Mouse
Model Protocol

This model provides a more systemic and organ-specific assessment of antiviral activity.

e Animal Model:
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o Generate humanized lung-only mice by subcutaneously implanting human lung tissue into
immunodeficient mice.[1][2]

¢ |Infection:

o Directly inoculate the human lung implants with HCMV (e.g., TB40/E virus at 4.25 x 10"5
IU/implant).[1]

e Drug Administration:
o Initiate drug administration 2 hours before infection.[1]
o Administer FLS-359 at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

o Administer the comparator drug (e.g., ganciclovir at 100 mg/kg, intraperitoneally, daily) or
a vehicle control.[1]

o Endpoint Analysis:
o Continue drug treatments until day 17 post-infection.[1]
o Remove the lung implants.[1]

o Homogenize the implant tissue and quantify the amount of infectious virus using a TCID50
assay.[1]

These protocols provide a foundation for the preclinical evaluation of FLS-359. Researchers
should adapt these methods as necessary based on their specific experimental goals and
institutional guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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